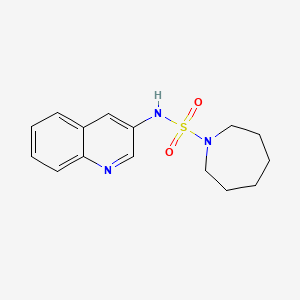
N-3-quinolinyl-1-azepanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-quinolinyl-1-azepanesulfonamide, also known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
N-3-quinolinyl-1-azepanesulfonamide exerts its effects by binding to the active site of the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. This binding prevents the activation of IKKβ, which in turn prevents the activation of NF-κB. By inhibiting NF-κB, this compound reduces inflammation and cell survival, which can be beneficial in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In immune cells, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to inhibit the migration of immune cells, which can be beneficial in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-3-quinolinyl-1-azepanesulfonamide has several advantages as a research tool, including its potency and selectivity for the IKKβ kinase. This compound has also been shown to have low toxicity in animal studies, which makes it a promising therapeutic agent. However, this compound has some limitations, including its poor solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for N-3-quinolinyl-1-azepanesulfonamide research, including the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, this compound could be used in combination with other therapeutic agents to enhance their effectiveness. Further studies are also needed to determine the optimal dosing and administration of this compound in various diseases. Overall, this compound has significant potential as a therapeutic agent and research tool in various diseases.
Synthesemethoden
N-3-quinolinyl-1-azepanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-aminopyridine with 1,4-dibromobutane to form 3-(1-bromoethyl)pyridine. This compound is then reacted with sodium azide to form 3-(1-azidoethyl)pyridine, which is subsequently reacted with 1-aminooctane to form this compound.
Wissenschaftliche Forschungsanwendungen
N-3-quinolinyl-1-azepanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of a protein called NF-κB, which plays a critical role in regulating inflammation and cell survival. Inhibition of NF-κB by this compound has been shown to have anti-inflammatory and anti-cancer effects.
Eigenschaften
IUPAC Name |
N-quinolin-3-ylazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-21(20,18-9-5-1-2-6-10-18)17-14-11-13-7-3-4-8-15(13)16-12-14/h3-4,7-8,11-12,17H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNIRCBJKYHFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


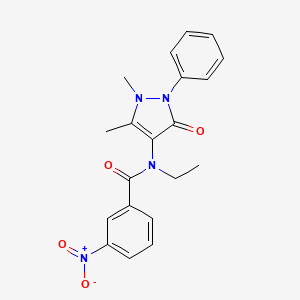
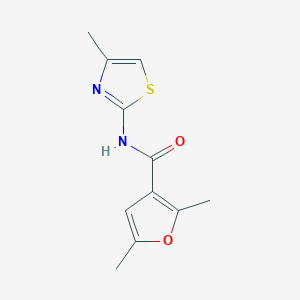
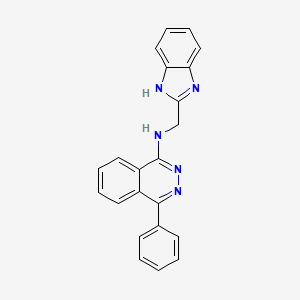
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)

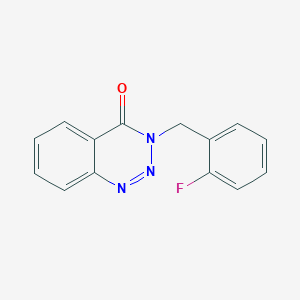
![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

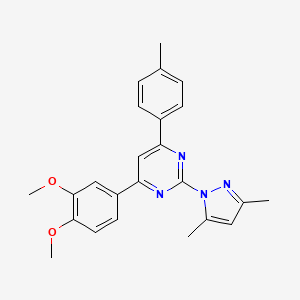
![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5159869.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)
